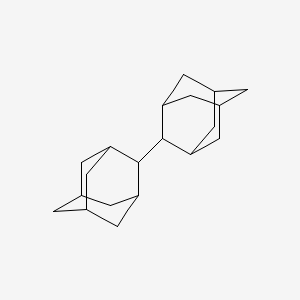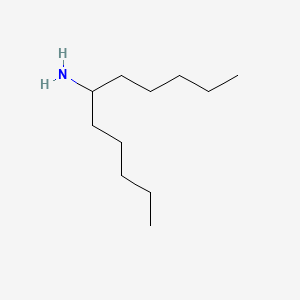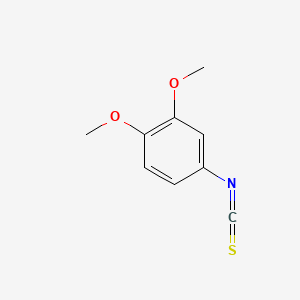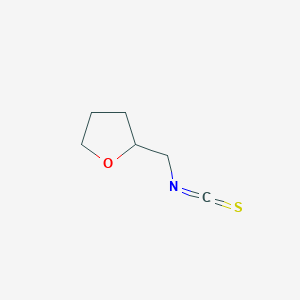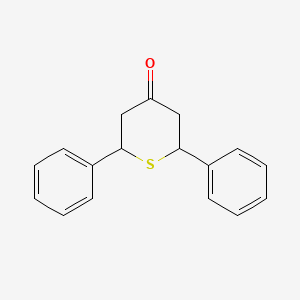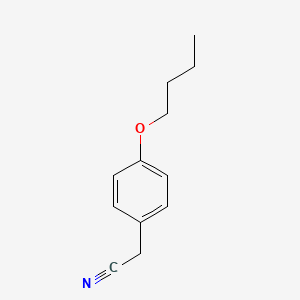
6-Bromo-5-nitroquinoléine
Vue d'ensemble
Description
6-Bromo-5-nitroquinoline (6-Br-5-NO2-Q) is a heterocyclic aromatic compound consisting of a quinoline ring with a bromine atom at the 6-position, and a nitro group at the 5-position. It is a colorless solid with a melting point of 122-124 °C. 6-Br-5-NO2-Q is used in organic synthesis and as a reagent for various scientific research applications.
Applications De Recherche Scientifique
Activité anticancéreuse
6-Bromo-5-nitroquinoléine : a été synthétisée et évaluée pour son activité anticancéreuse potentielle. Des études ont montré que les dérivés de la quinoléine, y compris ceux contenant des groupes bromo et nitro, présentent une activité contre diverses lignées cellulaires cancéreuses telles que le cancer du poumon (A549), du col de l'utérus (HeLa), du côlon (HT29), du foie (Hep3B) et du sein (MCF7) . L'efficacité du composé est généralement évaluée à l'aide de tests de prolifération cellulaire MTT, en comparant ses performances à celles de médicaments standard tels que le 5‐fluorouracile et le cisplatine.
Propriétés antioxydantes
Les dérivés de la quinoléine sont connus pour leurs propriétés antioxydantes. La présence du groupe nitro dans la This compound peut contribuer à sa capacité à agir comme un piégeur de radicaux libres, protégeant ainsi les cellules du stress oxydatif. Cette propriété est cruciale dans la prévention des maladies causées par les dommages oxydatifs, notamment les troubles neurodégénératifs .
Utilisations anti-inflammatoires
Le potentiel anti-inflammatoire des composés quinoléiques est bien documenté. La This compound pourrait être utilisée dans le développement de nouveaux agents anti-inflammatoires. Son mécanisme d'action peut impliquer l'inhibition des cytokines inflammatoires ou la modulation des principales voies inflammatoires dans l'organisme .
Effets antimicrobiens et antituberculeux
Les dérivés de la quinoléine ont montré des activités antimicrobiennes et antituberculeuses significatives. La This compound pourrait servir de composé de tête dans la synthèse de nouveaux médicaments visant à lutter contre les infections bactériennes, en particulier celles causées par des souches résistantes aux médicaments. Son groupe nitro peut être crucial pour l'activité antimycobactérienne, essentielle dans la lutte contre la tuberculose .
Applications antimalariennes
Le motif structurel de la quinoléine est un composant essentiel de plusieurs médicaments antimalariens. La This compound peut avoir des applications potentielles dans la synthèse de nouveaux agents antimalariens, en particulier dans le contexte de la résistance croissante aux thérapies actuelles. La recherche sur son efficacité contre les espèces de Plasmodium serait une contribution précieuse à ce domaine .
Potentiel anti-SARS-CoV-2
Compte tenu des recherches en cours sur les traitements de la COVID-19, les dérivés de la quinoléine, y compris la This compound, sont explorés pour leurs propriétés anti-SARS-CoV-2. Le composé pourrait faire partie d'une bibliothèque de molécules criblées pour leur activité contre le virus, contribuant à l'effort mondial visant à trouver des traitements efficaces .
Safety and Hazards
Mécanisme D'action
Target of Action
6-Bromo-5-nitroquinoline is a derivative of quinoline, a key skeletal component of many important natural products and pharmacologically-active compounds Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids, depending on their specific functional groups .
Mode of Action
The mode of action of 6-Bromo-5-nitroquinoline involves its transformation into useful cyclic amines via a nucleophilic substitution (SNAr) reaction . This process is facilitated by the nitro group, which activates adjacent bromo groups for nucleophilic substitution .
Biochemical Pathways
The transformation of brominated nitroquinoline derivatives into cyclic amines suggests that it may influence pathways involving these amines .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Result of Action
The result of the action of 6-Bromo-5-nitroquinoline is the production of useful cyclic amines via a nucleophilic substitution reaction . These amines can have various applications in medicinal chemistry and other fields .
Action Environment
The action of 6-Bromo-5-nitroquinoline can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by the recommendation to store the compound in a dry environment at room temperature .
Analyse Biochimique
Biochemical Properties
6-Bromo-5-nitroquinoline plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nitro group in 6-Bromo-5-nitroquinoline can undergo reduction to form reactive intermediates that can bind to proteins and DNA, leading to potential cytotoxic effects . Additionally, 6-Bromo-5-nitroquinoline has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways .
Cellular Effects
6-Bromo-5-nitroquinoline exhibits various effects on different types of cells and cellular processes. It has been found to have antiproliferative, cytotoxic, and apoptotic effects on several cancer cell lines . This compound can induce cell cycle arrest and apoptosis by modulating cell signaling pathways and gene expression. For example, it can inhibit the activity of certain kinases involved in cell proliferation and survival, leading to the activation of apoptotic pathways . Furthermore, 6-Bromo-5-nitroquinoline can affect cellular metabolism by interfering with mitochondrial function and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-5-nitroquinoline involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as proteins and DNA, through its reactive intermediates formed during metabolism . The binding of 6-Bromo-5-nitroquinoline to proteins can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, it can inhibit the activity of certain kinases, thereby affecting cell signaling pathways and gene expression . Additionally, 6-Bromo-5-nitroquinoline can induce oxidative stress by generating reactive oxygen species, which can further modulate cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-5-nitroquinoline can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-5-nitroquinoline is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 6-Bromo-5-nitroquinoline has been associated with sustained cytotoxic effects on cells, including the induction of apoptosis and inhibition of cell proliferation . These effects are observed in both in vitro and in vivo studies.
Propriétés
IUPAC Name |
6-bromo-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBMTVQQECNRQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299726 | |
| Record name | 6-bromo-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98203-04-4 | |
| Record name | 6-bromo-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 6-Bromo-5-nitroquinoline?
A1: 6-Bromo-5-nitroquinoline is an organic compound with the molecular formula C₉H₅BrN₂O₂. [, ] Its structure consists of a quinoline ring system, with a bromine atom substituted at the 6th position and a nitro group substituted at the 5th position of the ring.
Q2: What do we know about the anticancer activity of 6-Bromo-5-nitroquinoline?
A2: Research indicates that 6-Bromo-5-nitroquinoline demonstrates promising anticancer activity. [] In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including rat glioblastoma (C6), human cervical cancer cells (HeLa), and human adenocarcinoma (HT29) cells. Interestingly, 6-Bromo-5-nitroquinoline was found to be more potent than the commonly used anticancer drug 5-fluorouracil (5-FU) in certain cell lines, suggesting its potential as a lead compound for further anticancer drug development.
Q3: How was the structure of 6-Bromo-5-nitroquinoline confirmed?
A3: The structure of 6-Bromo-5-nitroquinoline was confirmed using X-ray diffraction analysis. [, ] This technique allowed researchers to determine the precise arrangement of atoms within the molecule, revealing its orthorhombic crystal structure. The crystallographic data obtained from X-ray diffraction provided crucial insights into the molecular geometry, bond lengths, and bond angles of 6-Bromo-5-nitroquinoline.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
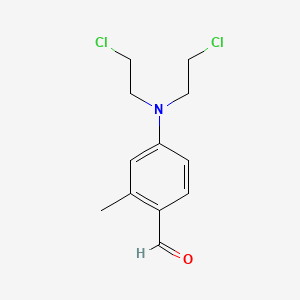
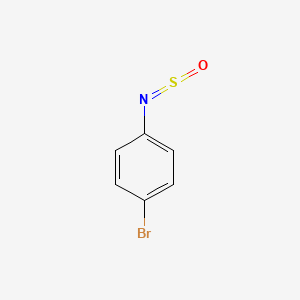
![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)


